molecular formula C8H15N B2473570 (1S,6S)-6-Methyl-7-azabicyclo[4.2.0]octane CAS No. 2059910-02-8

(1S,6S)-6-Methyl-7-azabicyclo[4.2.0]octane

Cat. No.: B2473570
CAS No.: 2059910-02-8
M. Wt: 125.215
InChI Key: VUCGTYYXVCIUPD-YUMQZZPRSA-N
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Description

(1S,6S)-6-Methyl-7-azabicyclo[4.2.0]octane (CAS 2059910-02-8) is a chiral azabicyclic compound of interest in medicinal chemistry and organic synthesis. Its molecular formula is C8H15N, with a molecular weight of 125.21 g/mol . The compound features a bicyclo[4.2.0]octane scaffold, a rigid structure that can serve as a core framework for designing novel biologically active molecules. Compounds based on the azabicyclo[4.2.0]octane structure have been investigated for their potential applications, including as antitumor agents . The synthetic value of this scaffold is demonstrated in patents, where related structures are prepared via catalytic 1,2-cycloaddition reactions using alkenes as substrates, highlighting a route to access these complex ring systems . The specific stereochemistry of this isomer, defined as (1S,6S), makes it a valuable chiral building block or intermediate for developing stereochemically pure compounds in drug discovery efforts. This product is intended for research purposes such as method development, chemical synthesis, and exploratory studies in a laboratory setting. Under no circumstances is this product intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,6S)-6-methyl-7-azabicyclo[4.2.0]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-8-5-3-2-4-7(8)6-9-8/h7,9H,2-6H2,1H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCGTYYXVCIUPD-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC[C@H]1CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Azabicyclo 4.2.0 Octane Core

Cycloaddition Strategies for Azabicyclo[4.2.0]octane Framework Construction

The synthesis of the azabicyclo[4.2.0]octane core is predominantly achieved through cycloaddition reactions, which are powerful methods for the convergent formation of cyclic compounds. These strategies are crucial for efficiently assembling the bicyclic system, which consists of a six-membered ring fused to a strained four-membered β-lactam ring.

[2+2] Photocycloaddition Reactions

Among the most utilized methods to access the azabicyclo[4.2.0]octane framework are [2+2] photocycloaddition reactions. This approach involves the light-induced reaction of two olefin components to form a cyclobutane (B1203170) ring. nih.gov Photochemical reactions provide unique pathways to strained ring systems that are often challenging to access through conventional thermal methods.

The intermolecular [2+2] photocycloaddition between 1,4-dihydropyridines and olefins, such as acrylonitrile, serves as a direct route to 2-azabicyclo[4.2.0]octane derivatives. rsc.org This photochemical addition, followed by catalytic hydrogenation, can yield various cyano-substituted 2-azabicyclo[4.2.0]octane-6-carboxylates. rsc.org The reaction proceeds by irradiating a mixture of the dihydropyridine and the alkene, leading to the formation of the fused cyclobutane ring. This method has been successfully applied to produce a range of polysubstituted 2-azabicyclo[4.2.0]octane compounds. google.com

Intramolecular [2+2] photocycloaddition offers a powerful strategy for constructing bicyclo[4.2.0]octane systems, particularly when the two olefinic moieties are tethered within the same molecule. acs.orgacs.org While the intramolecular Cu(I)-catalyzed [2+2] photocycloaddition is typically limited to substrates with a three-atom tether, forming bicyclo[3.2.0]heptanes, strategies have been developed to access the bicyclo[4.2.0]octane core. acs.org One such approach involves using a bicyclic cyclopentane-type tether with a cleavable bond. This allows for a photocycloaddition/ring cleavage sequence to ultimately yield the desired bicyclo[4.2.0]octane structure. acs.org In the synthesis of complex natural products, intramolecular photocycloaddition has been employed as a key step to assemble the core structure, demonstrating its utility in generating intricate molecular architectures. acs.org

Achieving stereochemical control is a critical aspect of synthesizing complex molecules like (1S,6S)-6-Methyl-7-azabicyclo[4.2.0]octane. In the photochemical cycloaddition of 1,4-dihydropyridines, the stereochemistry of the resulting azabicyclo[4.2.0]octane can be influenced by the starting materials and reaction conditions. For instance, the photochemical addition of acrylonitrile to certain 1,4-dihydropyridines has led to the formation of specific stereoisomers, such as trans-8- and trans-7-cyano-cis-2-azabicyclo[4.2.0]octane-6-carboxylates. rsc.org Furthermore, the use of chiral 1,4-dihydropyridines has been shown to induce enantioselectivity, resulting in the formation of azabicyclo[4.2.0]octanes with an enantiomeric excess ranging from 15–45%. rsc.org The development of methods that allow for the selective formation of a single stereoisomer is of paramount importance for the application of these compounds.

The use of visible light photocatalysis has emerged as a mild, sustainable, and highly efficient method for promoting [2+2] cycloaddition reactions. google.com This approach utilizes a photosensitizer catalyst that absorbs visible light to promote the reaction between substrates like 1,4-dihydropyridines and various alkenes. google.com The method is characterized by its mild reaction conditions, operational simplicity, high atom economy, and good yields, which can range from 56% to 99%. google.com Visible-light-mediated energy transfer is a key mechanism in these transformations, providing a green alternative to traditional UV-light-induced reactions. chemrxiv.org This strategy has been successfully used to synthesize polysubstituted 2-azabicyclo[4.2.0]octane compounds with high efficiency and stereoselectivity. google.com

Table 1: Visible Light-Mediated [2+2] Cycloaddition for 2-Azabicyclo[4.2.0]octane Synthesis google.com
Reactant AReactant BCatalystLight SourceYield RangeSelectivity
1,4-DihydropyridinesOlefinsPhotosensitizerVisible Light56% - 99%High Stereoselectivity

Thermal Cycloaddition Reactions

Thermal [2+2] cycloaddition reactions represent a direct approach to forming the four-membered ring of the bicyclic system. This method typically involves the reaction of an alkene with another unsaturated component upon heating. For instance, the intramolecular thermal [2+2] cycloaddition of allenenes (compounds containing both an allene and an alkene) can produce bicyclo[4.2.0]octene derivatives with high regio- and stereoselectivity. nih.gov Heating allenenes with a three-atom tether in solvents like dioxane leads to the formation of the cyclobutane ring. nih.gov The reaction is believed to proceed through a stepwise mechanism involving a biradical intermediate. nih.gov While photochemical [2+2] cycloadditions are also common for creating these systems, thermal methods offer an alternative pathway that avoids the need for specialized photochemical equipment. acs.orgrsc.org

Tandem Reaction Sequences

A notable tandem approach for the synthesis of the 2-azabicyclo[4.2.0]octane core is the Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC) sequence. d-nb.infoenamine.net This method is an effective strategy for constructing the bicyclic system and has been used to produce conformationally restricted proline analogues and monoprotected diamines on a multigram scale. d-nb.info

The process begins with 2-(ω-chloroalkyl)cyclobutanones as the key starting material. thieme-connect.com These precursors undergo a Strecker reaction, which involves treatment with a cyanide source and an amine to form an α-amino nitrile. This intermediate then undergoes a spontaneous intramolecular nucleophilic cyclization, where the newly formed amino group displaces the terminal chloride, forming the second ring of the 2-azabicyclo[4.2.0]octane system. d-nb.infothieme-connect.com This one-pot sequence demonstrates high efficiency in assembling the target bicyclic scaffold. d-nb.info

Starting MaterialReagentsProductApplication
2-(3-chloropropyl)cyclobutanoneBenzylamine, Acetone CyanohydrinN-Benzyl-2-azabicyclo[4.2.0]octane-1-carbonitrileSynthesis of bicyclic proline analogues and diamines

Ring-Opening Polymerization of Azabicyclo[4.2.0]octane Derivatives

Derivatives of the azabicyclo[4.2.0]octane system, particularly 1-azabicyclo[4.2.0]octane (commonly known as conidine), can serve as monomers in ring-opening polymerization to produce functional polymers. dergipark.org.tracs.org This process is driven by the relief of ring strain in the four-membered azetidine (B1206935) ring. wikipedia.org

Cationic Ring-Opening Polymerization Mechanisms of 1-Azabicyclo[4.2.0]octane

The cationic ring-opening polymerization (CROP) of 1-azabicyclo[4.2.0]octane is a chain-growth process that proceeds via an SN1 or SN2 propagation mechanism. wikipedia.org The polymerization is initiated by the addition of an initiator, such as an alkyl halide, which alkylates the nitrogen atom of the monomer, creating a reactive cationic ammonium (B1175870) species. dergipark.org.trcmu.edu This positively charged species is then attacked by another monomer molecule. The nucleophilic attack of the monomer's nitrogen atom on one of the carbons of the strained four-membered ring of the propagating chain end leads to the ring opening and the extension of the polymer chain. cjps.org This process continues, adding cyclic monomers to the growing chain. wikipedia.org

Microwave-Assisted Polymerization Techniques for Poly(1-Azabicyclo[4.2.0]octane)

Conventional heating methods for polymerization can be time-consuming. Microwave irradiation offers a rapid and efficient alternative for synthesizing poly(1-azabicyclo[4.2.0]octane). dergipark.org.tr In this technique, the polymerization of 1-azabicyclo[4.2.0]octane is carried out in the presence of an initiator under microwave energy. dergipark.org.trresearchgate.net For example, using 250 watts of microwave power for one hour at 100°C can effectively polymerize the monomer. dergipark.org.tr This method significantly reduces reaction times compared to traditional heating and provides a straightforward route to obtaining the polymer, which can be precipitated from water. dergipark.org.tr

Initiator Systems and Kinetics in Cationic Polymerization

The choice of initiator plays a crucial role in the cationic polymerization of 1-azabicyclo[4.2.0]octane, influencing the characteristics of the resulting polymer. dergipark.org.tr Alkyl halides (R-X) and other alkylating agents are commonly used as initiators. researchgate.net The reaction is initiated by the alkylation of the monomer, forming an N-alkyl ammonium salt that starts the polymerization process. researchgate.net

The kinetics of the polymerization are affected by the nature of both the alkyl group and the counter-ion of the initiator. The reactivity of the alkylating agents has been observed to decrease as the nucleophilicity of the resulting anion increases (e.g., CF3SO3⁻ > I⁻ > Br⁻ > Cl⁻). researchgate.net The polymerization proceeds without significant transfer or termination steps, which is characteristic of a living-type polymerization. dergipark.org.tr This is supported by the narrow polydispersity values of the polymers obtained. dergipark.org.tr

The table below summarizes the results from a microwave-assisted polymerization study using different initiators with an initiator-to-monomer mole ratio of 1/1000. dergipark.org.tr

InitiatorMw ( g/mol )Polydispersity (Mw/Mn)Mark-Houwink "a" value
CH3I2.1 x 10^51.200.81
C2H5Br1.8 x 10^51.250.77
C3H7Br1.5 x 10^51.270.72
C4H9Br1.1 x 10^51.300.69

Intramolecular Aziridination and Subsequent Functionalization

A prominent strategy for synthesizing complex nitrogen-containing molecules involves the intramolecular aziridination of unsaturated precursors. This approach creates a strained three-membered aziridine ring fused to another ring, which then serves as a versatile intermediate for further chemical transformations.

The intramolecular aziridination of allenes has emerged as a powerful method for generating bicyclic methylene aziridines. nih.govacs.orgnih.gov These highly reactive scaffolds are valuable intermediates for the stereoselective synthesis of densely functionalized amine-containing compounds. nih.gov The reaction typically involves treating a homoallenic carbamate with a catalyst and an oxidant to generate a nitrene intermediate, which then adds across the allene moiety.

Initially, dinuclear rhodium(II) catalysts were employed for this transformation. nih.gov However, the chemoselectivity of these reactions—favoring aziridination over C-H insertion—was often dependent on the substitution pattern of the allene. nih.gov To address this limitation, silver(I) catalysts have been introduced, demonstrating significantly improved scope and yield for the preparation of bicyclic methylene aziridines. nih.gov For instance, the use of AgOTf with a phenanthroline ligand has shown superior chemoselectivity for aziridination, even with sterically congested allenes. nih.gov

The reaction conditions play a crucial role in the efficiency of the aziridination process. The choice of oxidant, such as iodosobenzene (PhIO), and the use of molecular sieves can minimize side reactions like the ring-opening of the methylene aziridine product. acs.org The substitution on the allene itself also influences the reaction's outcome. For example, placing a methyl group on the carbon alpha to the allene can suppress unwanted ring-opening, leading to higher yields of the desired bicyclic methylene aziridine. acs.org

Table 1: Comparison of Catalysts in Allene Aziridination
Catalyst SystemTypical SubstrateKey AdvantagesLimitations
Rhodium(II) CarboxylatesHomoallenic carbamatesEstablished methodologyPoor chemoselectivity, substrate-dependent nih.gov
Silver(I)/Ligand (e.g., AgOTf/phen)Homoallenic carbamates (including highly substituted)Superior chemoselectivity, broader substrate scope, higher yields nih.govRequires ligand optimization

The synthetic utility of bicyclic methylene aziridines lies in their susceptibility to nucleophilic ring-opening reactions. nih.govrsc.org The inherent strain of the three-membered aziridine ring facilitates cleavage, allowing for the introduction of various functional groups with a high degree of regio- and stereocontrol. nih.govresearchgate.net

The regioselectivity of the ring-opening is often influenced by the nature of the nucleophile, the substituents on the aziridine, and the reaction conditions. nih.govresearchgate.net For instance, the ring-opening of activated aziridines, such as N-tosylaziridines, with acid anhydrides can be catalyzed by superbases like 1,5,7-triazabicyclo acs.orgacs.orgdec-5-ene (TBD), leading to selectively protected β-amino alcohols. mdpi.com The reaction typically proceeds via nucleophilic attack at the less substituted carbon of the aziridine ring. mdpi.commdpi.com

In the context of bicyclic methylene aziridines derived from allenes, nucleophilic attack can occur at the allylic carbon, leading to enecarbamate intermediates. nih.govrsc.org These intermediates can then be further functionalized. For example, treatment with an electrophile followed by reduction can generate complex, stereodefined motifs. nih.gov The functional group on the alkyl substituent of an aziridine can direct the regioselectivity of the ring-opening. nih.govresearchgate.net For example, an aziridine with a γ-ketone substituent undergoes ring-opening at the C2 position, whereas a similar aziridine with a γ-silylated hydroxy group is opened at the unsubstituted C3 position. nih.govresearchgate.net This demonstrates that subtle electronic and steric factors can be exploited to control the reaction outcome.

Multistep Syntheses and Functional Group Transformations

Beyond aziridination strategies, other multistep sequences involving cyclization reactions and the modification of pre-existing frameworks are crucial for constructing the azabicyclo[4.2.0]octane core.

A variety of cyclization reactions have been successfully employed to construct the fused ring system of azabicyclo[4.2.0]octanes. One powerful method is the [2+2] cycloaddition reaction. researchgate.netgoogle.com For instance, visible-light-induced intermolecular [2+2] cycloadditions between 1,4-dihydropyridines and various alkenes provide an efficient and highly stereoselective route to polysubstituted 2-azabicyclo[4.2.0]octane compounds. google.com This method is notable for its mild reaction conditions, operational simplicity, and high atom economy, with yields often ranging from 56% to 99%. google.com Similarly, the [2+2] cycloaddition of a ketene with a cyclic imine can be used to build the bicyclic framework.

Another effective strategy is the tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence. d-nb.info This one-pot method has been applied to the synthesis of 2-azabicyclo[4.2.0]octane systems starting from 2-(ω-chloroalkyl)cyclobutanones. This approach allows for the construction of the heteroaliphatic ring as the key step and has been used for the multigram synthesis of the parent 2-azabicyclo[4.2.0]octane. d-nb.info

Intramolecular C-H insertion reactions catalyzed by transition metals also offer an atom-economical pathway to bicyclic lactams, which are structurally related to the azabicyclo[4.2.0]octane core.

Table 2: Overview of Cyclization Strategies
Reaction TypeKey PrecursorsConditionsKey Features
[2+2] Photocycloaddition1,4-Dihydropyridines, AlkenesVisible light, photosensitizer catalystHigh efficiency and stereoselectivity, mild conditions google.com
Tandem Strecker/Intramolecular Cyclization (STRINC)2-(ω-haloalkyl)cyclobutanonesOne-pot reactionEfficient for multigram synthesis of the parent ring system d-nb.info
Radical CyclizationSubstituted azetidin-2-onesn-tributyltin hydride, AIBNExcellent diastereocontrol

Once the core bicyclic structure is established, further modifications can be carried out to introduce desired functional groups and stereocenters. The STRINC sequence, for example, not only provides access to the parent 2-azabicyclo[4.2.0]octane but also allows for the synthesis of bicyclic proline analogues and monoprotected diamines derived from this scaffold. d-nb.info This highlights the utility of the method in generating a library of related compounds from a common intermediate. The chemical reactivity of these systems can be influenced by subtle conformational differences, as seen in the hydrolysis of corresponding α-amino nitriles. d-nb.info

The functionalization can also involve reactions on the substituents of the bicyclic system. For instance, photochemical addition of acrylonitrile to 1,4-dihydropyridines, followed by catalytic hydrogenation, yields various cyano-substituted 2-azabicyclo[4.2.0]octane-6-carboxylates with defined stereochemistry. rsc.org The resulting cyano and carboxylate groups can then be subjected to a wide range of chemical transformations, providing access to a diverse array of derivatives.

Stereoselective Synthesis and Chiral Control in Azabicyclo 4.2.0 Octane Systems

Enantioselective Approaches to Azabicyclo[4.2.0]octanes Utilizing Chiral Substrates

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. A common strategy involves using a starting material that is already enantiomerically pure. This pre-existing stereochemistry can then direct the formation of new stereocenters during the reaction sequence.

One notable approach involves the use of chiral 1,4-dihydropyridines as precursors. For instance, the photochemical cycloaddition of acrylonitrile to a chiral 1,4-dihydropyridine has been shown to produce chiral 2-azabicyclo[4.2.0]octanes. In a specific example, this method yielded various stereoisomers of azabicyclo[4.2.0]octane derivatives with enantiomeric excesses ranging from 15% to 45% rsc.orgsmolecule.com. This demonstrates that the chirality of the substrate can be effectively transferred to the final bicyclic product, albeit with varying degrees of success.

Another powerful technique for establishing stereochemistry is the use of chiral auxiliaries, such as Ellman's sulfinimine. A general and highly diastereoselective synthesis of 1-azabicyclo[m.n.0]alkane systems has been developed that relies on the indium-mediated allylation of a chiral sulfinimine. This key step establishes the stereocenter with a diastereomeric ratio often exceeding 9:1, allowing for the separation of a single diastereomer. This intermediate can then be elaborated through steps like N-alkylation and ring-closing metathesis to afford the final enantiopure azabicyclic ring system nih.gov. While this has been demonstrated for a range of azabicycles, the principle is applicable to the synthesis of the azabicyclo[4.2.0]octane core.

Furthermore, intramolecular C-H insertion reactions have proven effective in creating chiral bicyclic systems. A highly enantioselective method for constructing 3-oxa-1-azabicyclo[4.2.0]octanes has been reported, achieving enantiomeric excesses of up to 96% researchgate.net. This highlights the potential of catalytic C-H functionalization in achieving high levels of enantioselectivity in the synthesis of related azabicyclo[4.2.0]octane frameworks.

Table 1: Examples of Enantioselective Syntheses of Azabicyclo[4.2.0]octane Analogs
Chiral SourceReaction TypeProduct ClassReported Enantiomeric Excess (ee)Reference
Chiral 1,4-dihydropyridinePhotochemical [2+2] Cycloaddition2-Azabicyclo[4.2.0]octanes15-45% rsc.org
Ellman's SulfinimineIndium-mediated allylation1-Azabicyclo[m.n.0]alkanes>9:1 dr (leads to high ee) nih.gov
Rh-based CatalystIntramolecular C-H Insertion3-Oxa-1-azabicyclo[4.2.0]octanesUp to 96% researchgate.net

Diastereoselective Synthesis of Azabicyclo[4.2.0]octane Analogues

Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple stereocenters within a molecule. In the context of azabicyclo[4.2.0]octane systems, this often involves controlling the stereochemistry at the ring fusion and the orientation of substituents.

Radical cyclization is a powerful method for constructing the azabicyclo[4.2.0]octane skeleton with a high degree of diastereoselectivity. For example, the synthesis of 3-substituted 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones can be achieved through the radical cyclization of 1-allyl-substituted 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones. In this process, the stereochemistry of the newly formed ring is directed by the substituents already present on the starting azetidinone ring .

Photochemical [2+2] cycloaddition reactions also offer a viable route to diastereomerically distinct azabicyclo[4.2.0]octane derivatives. The photochemical addition of acrylonitrile to 1,4-dihydropyridines, followed by catalytic hydrogenation, has been used to produce both trans- and cis-isomers of 2-azabicyclo[4.2.0]octane-6-carboxylates rsc.org. The specific stereoisomer obtained can be influenced by the choice of starting material; for example, using a 1,4,5,6-tetrahydropyridine precursor can lead to both cis and trans products rsc.org. This highlights the substrate-dependent nature of diastereoselectivity in these photochemical reactions.

Table 2: Diastereoselective Approaches to Azabicyclo[4.2.0]octane Systems
MethodStarting MaterialProductKey OutcomeReference
Radical CyclizationSubstituted azetidin-2-oneSubstituted 1-azabicyclo[4.2.0]octane-8-oneStereochemistry directed by existing substituents on the azetidinone.
Photochemical [2+2] Cycloaddition1,4-Dihydropyridine and Acrylonitriletrans-8-Cyano-2-azabicyclo[4.2.0]octaneFormation of the trans diastereomer. rsc.org
Photochemical [2+2] Cycloaddition1,4,5,6-Tetrahydropyridinecis and trans 2-azabicyclo[4.2.0]octane isomersFormation of both cis and trans diastereomers. rsc.org

Strategies for Control of Stereochemistry in Bicyclic Systems

Effective control over stereochemistry in the synthesis of bicyclic systems like azabicyclo[4.2.0]octanes is achieved through several key strategies, including substrate control, the use of chiral auxiliaries, and catalytic systems.

Substrate control is a fundamental strategy where the existing stereocenters in a starting material dictate the stereochemical outcome of a reaction. As seen in radical cyclizations, the substituents on the azetidinone precursor guide the formation of the new stereocenters in the fused ring system. This approach is particularly effective when the starting material is derived from the "chiral pool," utilizing readily available enantiopure compounds like amino acids or carbohydrates.

Cycloaddition reactions are among the most powerful methods for constructing the core framework. The Staudinger [2+2] cycloaddition between a ketene and an imine is a classic method for forming the β-lactam ring, a key component of the azabicyclo[4.2.0]octane structure. The stereoselectivity of this reaction (whether it yields a cis or trans product) is highly dependent on the substituents of both the ketene and the imine, as well as the reaction conditions . Similarly, photoinduced [2+2] cycloadditions are effective for forming the cyclobutane (B1203170) portion of the bicyclic system .

Catalytic systems , particularly those employing chiral catalysts, represent a modern and highly efficient approach to stereocontrol. Asymmetric catalysis allows for the generation of chiral products from achiral starting materials. For instance, the enantioselective construction of related bicyclic systems has been achieved using dual catalytic systems, such as a rhodium(II) complex combined with a chiral Lewis acid, to facilitate asymmetric 1,3-dipolar cycloadditions rsc.org. Such catalytic methods offer the advantage of generating significant stereochemical complexity in a single, atom-economical step. While not yet specifically demonstrated for (1S,6S)-6-Methyl-7-azabicyclo[4.2.0]octane, these catalytic approaches represent a promising frontier for its enantioselective synthesis .

Structural Elucidation and Conformational Analysis of Azabicyclo 4.2.0 Octane Compounds

Advanced Spectroscopic Elucidation of Molecular Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of azabicyclo[4.2.0]octane systems. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, while two-dimensional techniques establish connectivity and spatial relationships.

¹H NMR spectra are used to identify the number of unique protons and their neighboring environments through chemical shifts (δ) and spin-spin coupling constants (J). For the azabicyclo[4.2.0]octane core, the protons on the bridgehead carbons and those adjacent to the nitrogen atom typically exhibit distinct chemical shifts. The magnitude of the vicinal coupling constants (³J) between the bridgehead protons is a key indicator of the ring fusion stereochemistry. arkat-usa.org A cis-fusion, as expected in (1S,6S)-6-Methyl-7-azabicyclo[4.2.0]octane, results in specific dihedral angles that are reflected in the J-values. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can confirm spatial proximities between protons, solidifying the conformational assignment. acs.org

¹³C NMR spectroscopy complements the proton data by providing the number of non-equivalent carbon atoms and their hybridization state. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, with carbons bonded to the nitrogen atom appearing at a characteristic downfield shift. In studies of related bicyclo[4.2.0]octane diones, the chemical shift of the carbonyl carbon was a reliable indicator for differentiating between trans- and cis-fused isomers (198 ppm vs. 207 ppm, respectively), a principle that applies to analyzing the carbon skeleton in azabicyclo systems. arkat-usa.org

Table 1: Representative NMR Data for Azabicyclo[4.2.0]octane Derivatives.
TechniqueObservationSignificance in Structure Elucidation
¹H NMR (Chemical Shift)Distinct signals for bridgehead, α-to-nitrogen, and methyl protons.Identifies the chemical environment of protons.
¹H NMR (Coupling Constants)Vicinal coupling constants (³J) between bridgehead protons (H1 and H6) are characteristic of the dihedral angle.Crucial for determining cis- or trans-ring fusion. arkat-usa.org
¹³C NMR (Chemical Shift)Unique signals for each carbon, with C-atoms adjacent to nitrogen appearing downfield.Confirms the carbon framework and the number of non-equivalent carbons.
2D NMR (COSY, HSQC)Correlation peaks establish H-H and C-H connectivities.Unambiguously assigns proton signals to their corresponding carbon atoms.
2D NMR (NOESY)Cross-peaks indicate through-space proximity of protons.Provides definitive evidence for stereochemistry and conformational preferences, such as the chair form of the six-membered ring. acs.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For a saturated amine like this compound, the IR spectrum is characterized by absorptions corresponding to C-H, C-N, and N-H bonds. The stretching vibrations of aliphatic C-H bonds are typically observed in the 2850-2960 cm⁻¹ region. researchgate.net The closure of the azetidine (B1206935) ring in the related 1-azabicyclo[4.2.0]octane was shown to result in a stronger methylene group band around 2900 cm⁻¹. dergipark.org.tr C-N stretching vibrations appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹. If the nitrogen is secondary (N-H), a characteristic stretching band would appear in the 3300-3500 cm⁻¹ region.

Table 2: Characteristic Infrared Absorption Frequencies for the Azabicyclo[4.2.0]octane Skeleton.
Vibrational ModeTypical Frequency Range (cm⁻¹)Intensity
N-H Stretch (secondary amine)3300 - 3500Weak to Medium
C-H Stretch (sp³ C-H)2850 - 2960Strong
C-N Stretch1000 - 1250Medium
C-H Bend (CH₂)~1465Medium

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The parent this compound, being a saturated bicyclic amine, lacks chromophores that absorb light in the typical UV-Vis range (200-800 nm). Therefore, it is expected to be transparent in a UV-Vis spectrum. However, this technique becomes useful for derivatives containing chromophoric substituents or for monitoring reactions involving such derivatives. researchgate.netdergipark.org.tr

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is primarily used to determine the exact molecular weight of a compound, which allows for the confirmation of its molecular formula. For this compound (C₈H₁₅N), the expected monoisotopic mass is approximately 125.12 Da. uni.lu

Beyond molecular weight determination, analysis of the fragmentation patterns generated under techniques like Electron Ionization (EI) provides valuable structural information. The fragmentation of the azabicyclo[4.2.0]octane ring system is influenced by the presence of the nitrogen atom and the inherent strain of the four-membered ring. Common fragmentation pathways for cyclic amines involve α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which leads to the formation of a stable iminium ion. The strained four-membered ring is also susceptible to cleavage. Studies on the fragmentation of related heterocyclic systems indicate that decomposition can lead to the formation of azabicyclo[4.2.0]octenyl-type structures. aip.org

Table 3: Plausible Mass Spectrometry Fragments for this compound.
FragmentProposed Structurem/z (Mass-to-Charge Ratio)
[M]⁺Molecular Ion125
[M-CH₃]⁺Loss of the methyl group110
[M-C₂H₄]⁺Loss of ethylene from the four-membered ring97

Conformational Preferences and Dynamics of the Bicyclic System

The fusion of the two rings in the azabicyclo[4.2.0]octane skeleton imposes significant geometric constraints, which in turn dictate the molecule's conformational preferences and dynamic behavior.

The conformational arrangement of the azabicyclo[4.2.0]octane system is highly defined. Studies on the related 1-azabicyclo[4.2.0]octane have shown that the six-membered piperidine (B6355638) ring adopts a stable chair conformation. researchgate.net This is the lowest energy conformation for a six-membered ring, minimizing both angle and torsional strain. The four-membered azetidine ring is fused to this chair in a specific orientation. For 1-azabicyclo[4.2.0]octane, the fusion is described as N-axial and C-6-equatorial. researchgate.net This rigid, fused structure results in a well-defined three-dimensional shape. The four-membered ring itself is not perfectly planar and typically exhibits a degree of puckering, the extent of which can be determined through detailed NMR analysis. arkat-usa.org

A key consequence of the fused bicyclic structure is the significant restriction of conformational mobility. In monocyclic systems like cyclohexane, a rapid "chair-flip" ring inversion occurs at room temperature. Similarly, the nitrogen atom in simple secondary amines undergoes rapid pyramidal inversion.

However, in the rigid framework of 1-azabicyclo[4.2.0]octane, both of these dynamic processes are prohibited. researchgate.net The fusion of the four-membered ring effectively locks the six-membered ring into a single chair conformation, creating an insurmountable energy barrier for ring inversion. Likewise, the bridgehead nitrogen atom is geometrically constrained, preventing the planar transition state required for nitrogen inversion. This phenomenon, often termed the "bicyclic effect," is observed in other strained bicyclic amines where the nitrogen atom is at a bridgehead position. researchgate.netstackexchange.com The inability to undergo these inversions makes the azabicyclo[4.2.0]octane core a conformationally rigid scaffold. While these barriers are considered infinitely high in this specific system, in more flexible molecules, they can be quantified using techniques like dynamic NMR (DNMR) spectroscopy. researchgate.netresearchgate.net

Impact of Conformational Restriction on Chemical Reactivity

The fusion of a six-membered piperidine ring with a four-membered azetidine ring introduces significant ring strain. This inherent strain is a key factor driving the chemical behavior of the molecule, making it susceptible to reactions that relieve this strain. While the azetidine ring is more stable than its three-membered aziridine counterpart, its ring-strain energy (approximately 25.2 kcal mol⁻¹) is substantial compared to the strain-free piperidine ring. This stored potential energy can facilitate ring-opening reactions under specific conditions, a reactive pathway not as readily available to unstrained monocyclic amines.

The most significant consequence of this rigid framework is the high degree of stereocontrol exerted during chemical reactions. The fixed conformation limits the possible trajectories from which a reagent can approach the molecule. This steric hindrance dictates the facial selectivity of reactions, leading to the preferential or exclusive formation of one stereoisomer over others. This principle is known as stereoselectivity. In the specific case of this compound, the presence of the methyl group at the C-6 position further enhances this effect. The methyl group effectively blocks one face of the molecule, directing incoming reagents to the opposite, less hindered face. This results in a highly predictable and diastereoselective functionalization of the bicyclic core.

This constrained geometry contrasts sharply with the reactivity of analogous monocyclic piperidines. A flexible piperidine ring can present multiple conformations to an approaching reagent, often resulting in a mixture of diastereomeric products. Constraining the piperidine core into a rigid bicyclic scaffold is a known strategy to improve molecular recognition and minimize the entropic penalty of binding to enzymes or catalysts, which can lead to more efficient and selective transformations.

The table below illustrates the conceptual difference in stereochemical outcomes for a hypothetical nucleophilic addition to a flexible piperidine derivative versus the conformationally restricted this compound.

Table 1: Conceptual Comparison of Stereoselectivity in Flexible vs. Restricted Systems
System TypeExample CompoundConformational FlexibilityReagent AccessibilityExpected Stereochemical Outcome
Flexible MonocyclicSubstituted PiperidineHigh (Chair-flip interconversion)Attack from axial and equatorial directions is possibleMixture of diastereomers
Restricted BicyclicThis compoundLow (Locked conformation)Attack is highly favored from the face opposite the methyl groupSingle major diastereomer

In reactions involving the nitrogen atom, the bicyclic structure also plays a critical role. In related bicyclic β-lactam systems like penicillins, the fusion of the rings forces the nitrogen atom into a more pyramidal geometry, which reduces amide resonance and significantly increases the electrophilicity of the carbonyl carbon. While this compound is not a lactam, the strain and geometric constraints similarly influence the reactivity at the nitrogen and adjacent carbons.

The impact of these conformational restrictions on chemical reactivity is summarized in the following table.

Table 2: Effects of Conformational Restriction on the Reactivity of the 7-Azabicyclo[4.2.0]octane Scaffold
PropertyEffectChemical Consequence
StereocontrolHigh DiastereoselectivityFormation of a single or major stereoisomer in reactions such as alkylations, reductions, and additions. Predictable product stereochemistry.
Ring StrainIncreased Potential EnergyFacilitates strain-releasing reactions, such as nucleophilic ring-opening of the azetidine ring under specific conditions.
Reagent ApproachSteric HindranceReactions are directed to the less sterically hindered face of the molecule, enhancing stereoselectivity.
Comparison to Monocyclic SystemsReduced Conformational EntropyCan lead to enhanced reaction rates and higher selectivity by pre-organizing the molecule for interaction with reagents or catalysts.

Computational Chemistry and Theoretical Studies of Azabicyclo 4.2.0 Octane Systems

Quantum Mechanical (QM) Calculations for Conformational Energy Landscapes and Stereoisomer Stability

Quantum mechanical calculations are fundamental to mapping the conformational energy landscape of bicyclic systems. For the azabicyclo[4.2.0]octane core, the fusion of a six-membered ring with a four-membered ring introduces significant ring strain and limits conformational flexibility. The stability of different stereoisomers is determined by the subtle interplay of this strain, steric interactions, and electronic effects.

Detailed QM studies on the specific (1S,6S)-6-Methyl-7-azabicyclo[4.2.0]octane isomer are not extensively documented in publicly available literature. However, computational analyses of the parent carbocyclic bicyclo[4.2.0]octane system provide insight into the energetic differences between cis- and trans-fused ring systems. For instance, calculations comparing various C8H14 isomers have shown that the cis-fused bicyclo[4.2.0]octane is significantly higher in energy than more stable bridged bicyclic isomers like bicyclo[3.2.1]octane, but more stable than the corresponding trans-fused isomer atlantis-press.com. The introduction of a nitrogen atom and a methyl group, as in this compound, further refines the energy landscape. The methyl group's orientation (axial vs. equatorial) and potential non-bonded interactions are critical factors influencing the stability of the lowest-energy conformation.

Theoretical calculations typically employ methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) to optimize geometries and calculate the relative energies of different conformers and stereoisomers atlantis-press.com. These calculations can reveal the most stable three-dimensional arrangement of the molecule and the energy barriers to conformational changes.

Table 1: Calculated Relative Energies of Bicyclo[4.2.0]octane Isomers This table presents data for the parent carbocyclic system as a reference for understanding the energetics of the fused-ring core.

IsomerMethodRelative Energy (kcal/mol)Reference
cis-bicyclo[4.2.0]octaneHF/6-31G19.84 atlantis-press.com
trans-bicyclo[4.2.0]octaneHF/6-31G28.98 atlantis-press.com

Note: Energies are relative to the most stable C8H14 isomer studied, bicyclo[3.2.1]octane.

Molecular Modeling and Simulation for Reactivity Prediction

Molecular modeling and simulations are predictive tools used to understand how a molecule will behave in a chemical reaction. For this compound, reactivity is largely governed by the inherent strain of the four-membered azetidine (B1206935) ring fused to the cyclohexane ring . This strain makes the molecule susceptible to ring-opening reactions.

Computational models can predict sites of reactivity by calculating properties such as:

Electron Density and Electrostatic Potential: These maps reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The nitrogen atom's lone pair is typically a primary site for protonation or alkylation.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate where the molecule is most likely to donate or accept electrons, respectively. Reactions with electrophiles would likely involve the HOMO, localized near the nitrogen, while reactions with nucleophiles would target areas associated with the LUMO.

Transition State Modeling: By simulating a potential reaction pathway, chemists can calculate the energy of the transition state. A lower activation energy implies a faster, more favorable reaction. For the azabicyclo[4.2.0]octane system, modeling the transition states for N-alkylation or ring-opening pathways can predict the most likely chemical transformations.

While specific simulation data for this compound is sparse, predicted properties from databases can serve as a starting point for more detailed modeling.

Table 2: Predicted Physicochemical and Collision Cross Section Data for this compound

PropertyPredicted ValueSource
XlogP1.5 uni.lu
Monoisotopic Mass125.12045 Da uni.lu
Predicted CCS ([M+H]+)126.6 Ų uni.lu
Predicted CCS ([M+Na]+)131.7 Ų uni.lu

Structure-Reactivity Relationships Derived from Computational Data

By combining geometric information with energetic and electronic data from computations, clear structure-reactivity relationships can be established for the azabicyclo[4.2.0]octane framework.

The key structural features influencing reactivity are:

Ring Strain: The fusion of the four- and six-membered rings is the dominant factor. The bond angles within the azetidine ring deviate significantly from the ideal tetrahedral or trigonal pyramidal geometries, weakening the C-N and C-C bonds and providing a thermodynamic driving force for ring-opening reactions .

Stereochemistry: The (1S,6S) configuration defines a specific three-dimensional shape. This stereochemistry dictates the accessibility of the nitrogen lone pair and the C-N bonds to attacking reagents. Steric hindrance from the methyl group at the C6 position can direct incoming reactants to the opposite face of the molecule, influencing the stereochemical outcome of reactions.

Nitrogen Pyramidalization: In strained bicyclic systems containing nitrogen, the nitrogen atom can be forced out of planarity. This pyramidalization affects the hybridization and availability of the nitrogen lone pair, which in turn influences its basicity and nucleophilicity nih.gov. Computational methods can quantify the degree of pyramidalization and correlate it with reactivity. For instance, a higher degree of pyramidalization can increase the s-character of the lone pair orbital, potentially decreasing its nucleophilicity compared to a less constrained acyclic amine.

Computational studies on related bicyclic lactams have demonstrated that increased distortion and nitrogen pyramidalization lead to enhanced reactivity, such as increased susceptibility to hydrolysis nih.gov. While this compound is an amine rather than a lactam, similar principles connecting strain, geometry, and electronic structure to chemical reactivity apply.

Applications of Azabicyclo 4.2.0 Octane Scaffolds in Advanced Organic Synthesis

Role as Chiral Building Blocks and Synthetic Intermediates

The azabicyclo[4.2.0]octane skeleton serves as a versatile chiral building block for the synthesis of more complex molecular structures. Its stereochemically defined centers provide a foundation for enantioselective synthesis, a critical aspect in the development of pharmacologically active compounds. Various synthetic strategies have been developed to construct and utilize this scaffold.

Gold-catalyzed reactions, for example, have proven effective in creating these bicyclic systems. Gold(I) catalysts act as soft π-acids that can activate unsaturated carbon-carbon bonds under mild conditions. mdpi.com This has been applied to the cycloisomerization of 1,7-diyne benzoates to form azabicyclo[4.2.0]octa-1(8),5-dienes. mdpi.com Another powerful method is the photocatalytic [2+2] cycloaddition reaction, which uses visible light to promote the reaction between alkenes and 1,4-dihydropyridines, yielding polysubstituted 2-azabicyclo[4.2.0]octane compounds with high efficiency and stereoselectivity. google.com This method is noted for its mild reaction conditions and broad substrate scope. google.com

The related 8-azabicyclo[3.2.1]octane scaffold, the core of tropane (B1204802) alkaloids, further highlights the importance of such bicyclic systems. Significant research has focused on the enantioselective construction of this framework to access biologically active natural products. rsc.org These synthetic intermediates are crucial for creating diverse molecular libraries for further chemical and biological exploration.

Synthetic Method Reactants Product Key Features
Gold-Catalyzed Cycloisomerization mdpi.com1,7-Diyne benzoatesAzabicyclo[4.2.0]octa-1(8),5-dienesMild conditions, high efficiency.
Photocatalytic [2+2] Cycloaddition google.comAlkenes and 1,4-dihydropyridinesPolysubstituted 2-azabicyclo[4.2.0]octanesVisible light catalysis, high stereoselectivity, broad substrate scope.
[2+2] Ketene Cycloaddition acgpubs.orgCyclohexadienes and KetenesBicyclo[4.2.0]octane coreKey step in synthesizing the carbon skeleton of kingianins.

Construction of Conformationally Restricted Analogues for Structure-Activity Relationship Studies

A key strategy in modern drug design is the use of conformationally restricted scaffolds to understand and optimize the interaction between a ligand and its biological target. montclair.edu By locking a molecule into a specific three-dimensional shape, researchers can enhance binding affinity, improve selectivity, and elucidate structure-activity relationships (SAR). The rigid azabicyclo[4.2.0]octane framework is an excellent tool for this purpose.

Incorporating this bicyclic system into a larger molecule reduces its conformational flexibility. montclair.edu This rigidity can minimize the entropic penalty upon binding to a receptor, potentially leading to a significant increase in potency. nih.govacs.org For instance, in the development of N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) inhibitors, constraining a flexible piperidine (B6355638) ring into a more rigid aza-bridged bicyclic scaffold, such as an azabicyclo[3.2.1]octane, resulted in a notable boost in inhibitory activity. nih.gov This approach of using conformationally rigid scaffolds is a powerful method for optimizing lead compounds in drug discovery programs. nih.govacs.org

Scaffold Application Biological Target Example Observed Outcome Reference
Constraining a piperidine ringN-Acylethanolamine-hydrolyzing Acid Amidase (NAAA)~5-fold boost in potency compared to the parent hit. nih.gov
General drug design strategyVarious biological protein targetsImproved binding specificity, potency, and stability. montclair.edu

Synthesis of Polymeric Systems with Azabicyclo[4.2.0]octane Units

The 1-azabicyclo[4.2.0]octane monomer, also known as conidine, can undergo cationic ring-opening polymerization to form novel polymeric systems. researchgate.netresearchgate.net This process typically involves the opening of the strained four-membered azetidine (B1206935) ring. researchgate.netresearchgate.net The polymerization can be initiated by various agents, including alkyl halides, which add to the monomer to form a quaternary ammonium (B1175870) salt. researchgate.net This active species is then attacked by another monomer unit, leading to ring-opening and chain propagation. researchgate.net

Microwave-assisted synthesis has been employed as a rapid and efficient method for producing polyconidine and its water-soluble derivatives. researchgate.net The resulting polymers, such as poly(1-Azabicyclo[4.2.0]octane), have unique physical and chemical properties, including specific solubility and thermal stability profiles. ontosight.ai

Furthermore, chiral biopolymers can be synthesized by using chiral acylating agents, such as tricyclic amino acid esters, during the polymerization of conidine. researchgate.net These optically active polymers have potential applications in the biomedical field. researchgate.net The properties and applications of these polymeric systems can be tailored by controlling the synthesis conditions and the specific monomers or initiators used. researchgate.netontosight.ai Potential applications range from materials science to pharmaceuticals, where they could serve as components of drug delivery systems. ontosight.aiontosight.ai

Polymerization Method Monomer Initiator/Agent Resulting Polymer Potential Applications
Cationic Ring-Opening researchgate.netresearchgate.net1-Azabicyclo[4.2.0]octane (conidine)Alkyl halidesPolyconidinePharmaceuticals, Materials Science ontosight.aiontosight.ai
Microwave-Assisted Synthesis researchgate.net1-Azabicyclo[4.2.0]octane (conidine)Bromoacetic acidWater-soluble polyampholyte derivativeCarrier system for biological macromolecules researchgate.net
Chiral Polymerization researchgate.net1-Azabicyclo[4.2.0]octane (conidine)Chiral tricyclic amino acid estersOptically active biopolymersBiomedical materials researchgate.net

Utilization as Catalysts or Catalyst Supports in Chemical Transformations

The unique structural and chemical properties of azabicyclo[4.2.0]octane derivatives and their polymers suggest their potential use in catalysis. ontosight.ai Homopolymers of 1-azabicyclo[4.2.0]octane have been proposed for use as catalysts or as supports for catalytic species in various chemical reactions. ontosight.aiontosight.ai The nitrogen atom within the bicyclic structure can act as a Lewis base or be functionalized to anchor metallic catalytic centers.

Strategies for sp3-Enriched Scaffold Generation

In contemporary drug discovery, there is a significant emphasis on developing molecules with a higher fraction of sp3-hybridized carbon atoms (fsp3). nih.gov Sp3-enriched scaffolds are more three-dimensional, which can lead to improved physicochemical properties, enhanced selectivity, and a higher success rate in clinical trials. nih.gov The synthesis of complex, sp3-rich scaffolds is a key challenge, and azabicyclo[4.2.0]octane frameworks represent an important class of such structures. whiterose.ac.uk

Synthetic strategies are being developed to rapidly access novel, highly three-dimensional polycyclic scaffolds based on N-heterocyclic cores. whiterose.ac.uk These methods often involve the elaboration of a common intermediate through a toolkit of different reactions. whiterose.ac.uk For example, a novel and selective cyclic-aziridine amide ring-opening reaction has been developed to generate sp3-enriched scaffolds with high regioselectivity. nih.gov Another approach leverages fleeting, strained intermediates like heterocyclic alkynes in cycloaddition cascades to rapidly build complex sp3-rich structures. acs.org The development of these synthetic methodologies is crucial for exploring new areas of chemical space and generating novel molecular architectures with potential biological relevance. nih.govnih.gov

Strategy Description Key Advantage Reference
Cyclic Aziridine Amide Ring-OpeningA less explored ring-opening reaction to generate scaffolds with higher fsp3 values.Rapid access to substructures with improved physicochemical properties and high regioselectivity. nih.gov
Elaboration of Common IntermediatesA "toolkit" of α- and β-functionalisation methods is applied to a common intermediate to access diverse polycyclic scaffolds.Access to structurally diverse, novel, and highly three-dimensional scaffolds. whiterose.ac.uk
"Top-Down" SynthesisComplex bridged intermediates are converted with high step efficiency into diverse sp3-rich scaffolds.Access to scaffolds with local natural product-like features. nih.gov
Trapping Strained IntermediatesTransient intermediates like strained cyclic alkynes are generated and trapped in cycloadditions.Rapid generation of complex polycyclic scaffolds through multiple bond formations. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S,6S)-6-Methyl-7-azabicyclo[4.2.0]octane, and how is stereochemical control achieved?

  • Methodological Answer : Stereoselective synthesis often involves chiral auxiliaries or catalysts. For bicyclic azabicyclo systems, transannular cyclization of appropriately substituted precursors (e.g., hydroxyproline derivatives) under mild acidic or basic conditions can yield the desired stereochemistry . Key steps include protecting group strategies (e.g., Cbz or Ts groups) and reducing agents (NaBH₄) to stabilize intermediates. Reaction progress should be monitored via TLC and HPLC to ensure enantiomeric purity.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify substituents and ring junction protons. For example, the deshielded protons near the nitrogen atom (δ 3.5–4.5 ppm) and methyl groups (δ 1.0–1.5 ppm) confirm bicyclic geometry .
  • IR : Stretching frequencies for C=O (1700–1750 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate lactam or amide functionalities .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, distinguishing between isomeric forms .

Q. How can the compound’s stability under varying pH conditions be experimentally assessed?

  • Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 1, 3, 7 days). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while LC-MS identifies degradation products like oxidized or hydrolyzed derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Meta-Analysis : Compare published IC₅₀ values against standardized assay conditions (e.g., bacterial strain, solvent controls). For example, discrepancies in antibacterial activity may arise from variations in microbial membrane permeability .
  • Structure-Activity Relationship (SAR) : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., methyl groups at C6) with target binding affinities. Validate predictions via in vitro assays .

Q. How can environmental fate studies be designed to evaluate the compound’s ecological impact?

  • Methodological Answer :

  • Partitioning Studies : Measure logP (octanol-water) to assess bioavailability. A logP >3 suggests bioaccumulation potential in lipid-rich tissues .
  • Biotic/Abiotic Degradation : Use ¹⁴C-labeled compound in soil/water systems to track mineralization (CO₂ release) or metabolite formation (e.g., hydroxylated derivatives via LC-MS/MS) .

Q. What advanced techniques characterize stereochemical impurities in scaled-up synthesis?

  • Methodological Answer :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with polar organic mobile phases to separate enantiomers. Validate purity (>99%) via peak integration .
  • X-ray Crystallography : Resolve crystal structures of diastereomeric salts (e.g., tartrate derivatives) to confirm absolute configuration .

Key Notes

  • For synthetic protocols, prioritize peer-reviewed journals (e.g., Acta Crystallographica, Journal of Organic Chemistry) .
  • Environmental impact studies should align with EPA DSSTox guidelines for data rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.